molecular formula C16H15N3 B11638138 N-(2,6-dimethylphenyl)quinazolin-4-amine

N-(2,6-dimethylphenyl)quinazolin-4-amine

Cat. No.: B11638138
M. Wt: 249.31 g/mol
InChI Key: AJRQOWCAEQECCC-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-methylquinazolin-4-amine (Compound 6) is a quinazoline derivative characterized by a 2-methyl group on the quinazoline core and a 2,6-dimethylphenyl substituent on the amine moiety. It is synthesized via solvent-free conditions, yielding a crystalline solid with a melting point of 260–263°C . Key structural features include the electron-donating methyl groups on the phenyl ring and the planar quinazoline system, which contribute to its thermal stability and low solubility in common organic solvents. Spectroscopic data (¹H/¹³C NMR) and elemental analysis confirm its purity and structural integrity .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)quinazolin-4-amine

InChI

InChI=1S/C16H15N3/c1-11-6-5-7-12(2)15(11)19-16-13-8-3-4-9-14(13)17-10-18-16/h3-10H,1-2H3,(H,17,18,19)

InChI Key

AJRQOWCAEQECCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)quinazolin-4-amine typically involves the condensation of 2,6-dimethylaniline with quinazolin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This can lead to the disruption of cellular processes and ultimately result in the inhibition of cell growth or the induction of cell death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinazolin-4-amine derivatives exhibit diverse physicochemical and functional properties depending on substituents. Below is a comparative analysis of Compound 6 with related analogues:

Table 1: Structural and Physicochemical Comparison of Quinazolin-4-amine Derivatives

Compound Name Quinazoline Substituent Phenyl Substituent Melting Point (°C) Synthesis Method Key Properties
N-(2,6-Dimethylphenyl)-2-methylquinazolin-4-amine 2-methyl 2,6-dimethyl 260–263 Solvent-free High thermal stability, low solubility
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a) 6-nitro 4-methoxy Not reported General procedure [6] Electron-withdrawing nitro group
N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) 6-nitro 4-bromo, 2-fluoro Not reported General procedure [6] Halogenated substituents, increased polarity
N-(3-Chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d) 6-nitro 3-chloro, 4-fluoro Not reported General procedure [6] Mixed halogen effects on reactivity

Key Observations:

Substituent Effects on Solubility :

  • Compound 6’s 2,6-dimethylphenyl group enhances lipophilicity, reducing solubility compared to nitro-substituted analogues (3a, 3c, 3d), which are more polar due to electron-withdrawing nitro and halogen groups .
  • Halogenated derivatives (3c, 3d) likely exhibit higher polarity, making them more suitable for aqueous-phase reactions.

Thermal Stability :

  • Compound 6’s high melting point (260–263°C) reflects strong intermolecular interactions (e.g., π-stacking and van der Waals forces) from its planar quinazoline core and steric protection by methyl groups .
  • Nitro-substituted analogues (3a, 3c, 3d) may have lower thermal stability due to the destabilizing effects of nitro groups.

Synthetic Methodology :

  • Compound 6 is synthesized under solvent-free conditions, aligning with green chemistry principles . In contrast, analogues 3a, 3c, and 3d rely on traditional methods involving reflux and column chromatography .

Broader Context: 2,6-Dimethylphenyl Motif in Agrochemicals

These compounds function as fungicides, leveraging the steric bulk of the dimethylphenyl group for target binding . This highlights the broader utility of the 2,6-dimethylphenyl motif in designing bioactive molecules, though Compound 6’s quinazoline core distinguishes it from these agrochemicals.

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